molecular formula C20H27ClN2O6 B2738277 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate CAS No. 1396811-25-8

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate

Cat. No.: B2738277
CAS No.: 1396811-25-8
M. Wt: 426.89
InChI Key: QYCZNCVUNIEURM-UHFFFAOYSA-N
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Description

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate is a synthetic compound that has garnered interest for its unique chemical properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This article delves into the comprehensive details of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and a comparison with similar compounds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate typically involves multi-step organic synthesis. The process starts with the formation of the core structure, followed by the introduction of specific functional groups. Key steps include:

  • Formation of the Piperidine Ring: : A key intermediate is formed by reacting piperidine with a suitable alkylating agent.

  • Introduction of the 4-chlorobenzyl Group: : This step involves the nucleophilic substitution reaction where the piperidine intermediate is reacted with 4-chlorobenzyl chloride.

  • Acetamide Formation: : The compound is further reacted with acetic anhydride to introduce the acetamide functionality.

  • Cyclopropyl Group Addition: : The final step includes the reaction with cyclopropylamine to obtain the desired compound.

  • Oxalate Salt Formation: : The compound is then converted into its oxalate salt form to enhance its stability and solubility.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, high-pressure reactors, and efficient purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate can undergo various types of chemical reactions, including:

  • Oxidation: : It can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.

  • Reduction: : Reduction can be achieved using agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

  • Substitution: : The compound can participate in substitution reactions, particularly at the piperidine ring and benzyl group, using nucleophiles such as halides or amines.

Common Reagents and Conditions: Common reagents used in these reactions include:

  • Oxidation: : Potassium permanganate, chromium trioxide.

  • Reduction: : Lithium aluminum hydride, sodium borohydride.

  • Substitution: : Halides, amines, acyl chlorides.

Major Products: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted compounds depending on the reagents and conditions used.

Scientific Research Applications

2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate has shown potential in various scientific research applications:

  • Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

  • Biology: : Studied for its interactions with biological macromolecules and potential as a biochemical probe.

  • Medicine: : Investigated for its pharmacological properties, including potential therapeutic effects.

  • Industry: : Applied in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate exerts its effects involves its interaction with specific molecular targets:

  • Molecular Targets: : It primarily targets enzymes and receptors in the biological system.

  • Pathways Involved: : It modulates specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

When compared to other similar compounds, 2-(4-(((4-chlorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide oxalate stands out due to its unique structural features and chemical properties.

Similar Compounds:
  • 2-(4-(((4-fluorobenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide

  • 2-(4-(((4-methylbenzyl)oxy)methyl)piperidin-1-yl)-N-cyclopropylacetamide

Properties

IUPAC Name

2-[4-[(4-chlorophenyl)methoxymethyl]piperidin-1-yl]-N-cyclopropylacetamide;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25ClN2O2.C2H2O4/c19-16-3-1-14(2-4-16)12-23-13-15-7-9-21(10-8-15)11-18(22)20-17-5-6-17;3-1(4)2(5)6/h1-4,15,17H,5-13H2,(H,20,22);(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYCZNCVUNIEURM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)CN2CCC(CC2)COCC3=CC=C(C=C3)Cl.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27ClN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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